molecular formula C16H19NO3S B2849796 N-(3-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 873673-76-8

N-(3-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2849796
CAS RN: 873673-76-8
M. Wt: 305.39
InChI Key: WQLXSXRKDACURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide , also known by its IUPAC name ethyl N-(3-hydroxyphenyl)carbamate , is a chemical compound with the molecular formula C₉H₁₁NO₃ . It belongs to the class of sulfonamides and contains a hydroxyphenyl group attached to a tetramethylbenzenesulfonamide backbone . The compound’s structure combines aromatic and aliphatic moieties, making it interesting for various applications.


Synthesis Analysis

The synthesis of ethyl N-(3-hydroxyphenyl)carbamate involves the reaction of an appropriate amine (such as 3-hydroxyaniline) with ethyl chloroformate or ethyl isocyanate. The resulting product is a carbamate derivative, which can be further sulfonated to obtain the final compound .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of ethyl N-(3-hydroxyphenyl)carbamate is approximately 94-95°C .

Safety and Hazards

  • Warning : The compound carries a warning label (GHS07) due to potential skin and eye irritation .
  • Storage : Store at room temperature (RT) .

properties

IUPAC Name

N-(3-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-10-8-11(2)13(4)16(12(10)3)21(19,20)17-14-6-5-7-15(18)9-14/h5-9,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLXSXRKDACURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=CC=C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.